molecular formula C21H21FN4O4S B2987567 3-(3-(4-fluorophenoxy)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one CAS No. 2034428-30-1

3-(3-(4-fluorophenoxy)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one

Cat. No.: B2987567
CAS No.: 2034428-30-1
M. Wt: 444.48
InChI Key: JJUFJXWERPZUCA-UHFFFAOYSA-N
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Description

3-(3-(4-fluorophenoxy)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one is a complex organic compound known for its unique chemical structure and potential applications across various scientific fields. This compound contains a combination of phenyl, azetidin, triazole, and sulfonyl groups, which confer distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediates such as 4-fluorophenol and 4-methyl-4H-1,2,4-triazole. The reaction conditions often involve catalysts, specific temperatures, and pressure settings to ensure the desired product is formed efficiently. Industrial Production Methods

  • Industrial production of such complex compounds often involves automated and scalable processes. Techniques like continuous flow chemistry and advanced purification methods (e.g., crystallization, chromatography) are employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

  • This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Each reaction type can be influenced by specific reagents and conditions. Common Reagents and Conditions

  • Common reagents for reactions involving this compound might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major Products

  • The reactions involving this compound can yield various products, depending on the conditions. For example, oxidation could introduce additional functional groups, while substitution reactions might replace specific atoms or groups within the molecule.

Scientific Research Applications

This compound finds applications across several scientific fields, including:

  • Chemistry: Studying reaction mechanisms, developing new synthetic pathways.

  • Biology: Investigating biochemical interactions, potential as a molecular probe.

  • Medicine: Exploring therapeutic potential, drug development.

  • Industry: Utilizing chemical properties for material science applications, manufacturing specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or DNA. The exact mechanism involves binding to specific sites, altering molecular conformations, and influencing biochemical pathways. Detailed studies often employ techniques like X-ray crystallography and molecular docking to elucidate these interactions.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as other fluoro-phenyl derivatives or azetidinyl-triazoles, 3-(3-(4-fluorophenoxy)phenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)propan-1-one may exhibit unique properties due to its specific arrangement of functional groups. This uniqueness can manifest in different reactivity, binding affinities, or biological activity.

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4S/c1-25-14-23-24-21(25)31(28,29)19-12-26(13-19)20(27)10-5-15-3-2-4-18(11-15)30-17-8-6-16(22)7-9-17/h2-4,6-9,11,14,19H,5,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUFJXWERPZUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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